D-ガラクトース-1-d

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

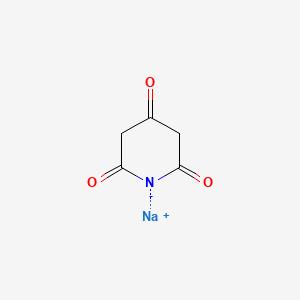

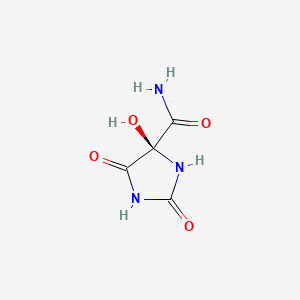

D-Galactose-1-d is a variant of D-Galactose . D-Galactose is a monosaccharide sugar that serves as an energy source and as an essential component of glycolipids and glycoproteins . It is a C4 epimer of glucose . D-Galactose-1-d has a molecular weight of 181.16 .

Synthesis Analysis

D-Galactose can be utilized through microbial fermentation and enzyme-catalyzed conversion . The biotechnological processes for galactose utilization have been extensively reviewed . The studies focus on two main research directions: microbial fermentation and enzyme-catalyzed conversion from galactose-rich biomass .Molecular Structure Analysis

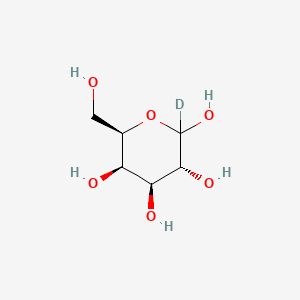

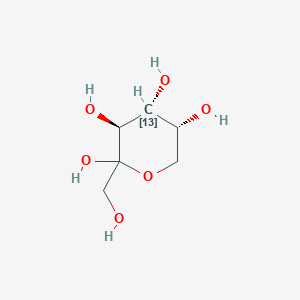

D-Galactose exists in aqueous solution in two predominant α and β-pyranose forms . It is a reducing sugar, which readily participates in the Maillard browning reaction . The molecule usually occurs in nature in D-configuration .Chemical Reactions Analysis

D-Galactose-1-d is involved in several chemical reactions. For instance, D-galactose 1-dehydrogenase is an enzyme that catalyzes the chemical reaction of D-galactose . Another example is the hydrolysis reactions of α-D-galactose 1 phosphate .Physical and Chemical Properties Analysis

D-Galactose is a white crystalline solid . It has a melting point of 168-170 °C . It is easily soluble in water (solubility, 215 g/100 mL at 25 °C) and slightly soluble in ethanol and glycerol .科学的研究の応用

薬物送達

D-ガラクトースは、その独特の性質と特定の細胞受容体との相互作用により、薬物送達のための強力な足場として研究されてきました . 薬物送達の分野では、ガラクトースは、肝細胞、マクロファージ、特定のがん細胞など、ガラクトース受容体を発現する細胞を選択的に標的にするリガンドとして機能します . ガラクトースを主な薬物または薬物負荷ナノ粒子またはリポソームに直接付着させると、細胞内取り込みが促進され、その結果、目的の標的細胞への薬物送達効率が向上します .

診断

ガラクトースは診断にも役立つことがわかっています . 具体的には、ガラクトース排除能試験などのガラクトースベースの診断試験は、肝機能を評価し、肝疾患および肝機能予備能を評価するために使用されます .

セラノスティックス

ガラクトースベースのセラノスティックス剤は、薬物送達と診断機能を組み合わせることで設計できます . これにより、疾患の治療とモニタリングを同時に行うことができ、患者ケアに対するより包括的なアプローチが可能になります .

バイオマス燃料生産

D-ガラクトースは、バイオマス燃料生産の原料として有用です . それは自然界に存在する豊富な炭水化物モノマーであり、海藻、植物、乳製品廃棄物に広く存在します . ガラクトースの利用のためのバイオテクノロジープロセスには、微生物発酵とガラクトースリッチバイオマスからの酵素触媒変換が含まれます

作用機序

Target of Action

D-Galactose-1-d primarily targets the enzymes involved in the Leloir pathway, which is responsible for the metabolism of galactose . The key enzymes include galactokinase (GALK), galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose-4 epimerase . These enzymes play a crucial role in the conversion of galactose to glucose-1-phosphate .

Mode of Action

D-Galactose-1-d is phosphorylated by the enzyme galactokinase (GALK) to form D-Galactose-1-phosphate . This compound then interacts with its targets, primarily the enzymes in the Leloir pathway, leading to changes in their activity . For instance, galactose-1-phosphate uridylyltransferase (GALT) facilitates the conversion of galactose-1-phosphate to glucose-1-phosphate .

Biochemical Pathways

The primary biochemical pathway affected by D-Galactose-1-d is the Leloir pathway . This pathway is responsible for the conversion of galactose to glucose-1-phosphate, which can then enter glycolysis for energy production . The pathway involves several steps, including the conversion of alpha-D-galactose to galactose-1-phosphate by galactokinase, and the subsequent conversion to glucose-1-phosphate by galactose-1-phosphate uridylyltransferase .

Pharmacokinetics

It is known that galactose, in general, can be metabolized and excreted from the body within about 8 hours after ingestion . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of D-Galactose-1-d and their impact on bioavailability would likely be similar, but specific studies would be needed to confirm this.

Result of Action

The action of D-Galactose-1-d leads to molecular and cellular effects. For instance, D-Galactose-1-d can cause oxidative stress, inflammation, apoptosis, and tissue pathological injury in aging mice . It can also lead to memory impairment, oxidative stress, neuro-inflammation, and histological alterations .

Action Environment

The action, efficacy, and stability of D-Galactose-1-d can be influenced by environmental factors. For example, chronic exposure to D-Galactose-1-d has been used to induce aging in animal models . The environment in which the compound is administered, such as the presence of other compounds or specific physiological conditions, can also affect its action .

Safety and Hazards

特性

IUPAC Name |

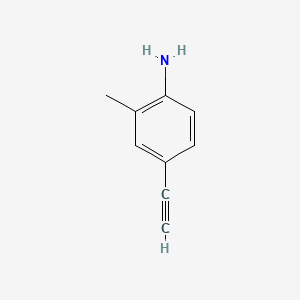

(3R,4S,5R,6R)-2-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-RUIMULFXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1([C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745860 |

Source

|

| Record name | D-(C~1~-~2~H)Galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64267-73-8 |

Source

|

| Record name | D-(C~1~-~2~H)Galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Aminomethyl)cyclohexyl]-2-chloroethan-1-one](/img/structure/B583621.png)

![Des[2-(2-thienylmethyl)] Eprosartan-2-carboxylic Acid-13C3](/img/structure/B583630.png)

![4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid-d3](/img/structure/B583633.png)